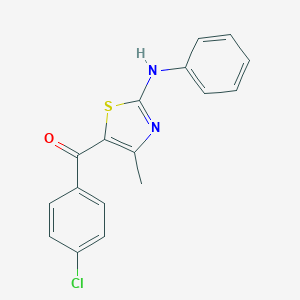![molecular formula C19H20N2O3 B282009 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, also known as MPB, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.
作用机制
The exact mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to be responsible for its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to decrease the levels of inflammatory cytokines, suggesting that it may have anti-inflammatory effects. 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has also been shown to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid in lab experiments is its high purity and yield. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been extensively studied, and its pharmacological properties are well understood. However, one of the limitations of using 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several future directions for research on 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid and its effects on various biochemical and physiological processes. Finally, research is needed to determine the optimal dosage and administration of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid for its potential therapeutic applications.
Conclusion:
In conclusion, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, or 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, is a compound with potential therapeutic applications in various fields of medicine. Its synthesis method is relatively straightforward, and its pharmacological properties are well understood. Further research is needed to fully understand the mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid and its potential therapeutic applications.
合成方法
The synthesis of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid involves the reaction of 4-(2-methylphenyl)piperazine with phthalic anhydride in the presence of a catalyst. The resulting compound is then purified through recrystallization. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved.
科学研究应用
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
属性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-[4-(2-methylphenyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19(23)24/h2-9H,10-13H2,1H3,(H,23,24) |
InChI 键 |
DDSTZKQRVAICGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)

![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

methanone](/img/structure/B281933.png)
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(4-Isopropylanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281947.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)